molecular formula C8H10N4O2 B1417556 Methyl 5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 1432138-88-9

Methyl 5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No. B1417556
M. Wt: 194.19 g/mol
InChI Key: PZBSCRAZJOCOHU-UHFFFAOYSA-N
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Description

“Methyl 5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate” is a synthetic compound that belongs to the class of [1,2,4]triazolo[1,5-a]pyrimidines . This class of compounds has been shown to exhibit various biological activities, making them significant in medicinal chemistry .


Synthesis Analysis

The synthesis of [1,2,4]triazolo[1,5-a]pyrimidines, including “Methyl 5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate”, is often related to the Biginelli-like reaction . This involves the use of hydrates of arylglyoxals, β-dicarbonyl compounds, and 1H-1,2,4-triazol-5-amine . The reaction can be carried out in either a sequential or one-pot procedure .


Molecular Structure Analysis

The molecular structure of “Methyl 5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate” is characterized by the presence of a [1,2,4]triazolo[1,5-a]pyrimidine core . The compound has a molecular weight of 150.1380 .


Chemical Reactions Analysis

The formation of [1,2,4]triazolo[1,5-a]pyrimidines proceeds as a result of one-pot cyclization involving aldehydes, compounds with active methylene groups (β-dicarbonyl compounds, ketones etc.), and amidines . The reaction generally proceeds under the conditions of acidic catalysis .

Scientific Research Applications

Synthetic Methodologies

Methyl 5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate and its derivatives have been synthesized through various chemical reactions, demonstrating their significance in organic synthesis. For instance, Vilsmeier-Haack conditions were employed for the formylation of 4,7-dihydro-1,2,4-triazolo[1,5-a]pyrimidines, yielding carbaldehyde derivatives. This process also led to the recyclization into triazolopyrimidin-ylmethane derivatives under specific conditions, showcasing the compound's utility in creating complex molecular architectures (Lipson et al., 2012). Another study detailed a synthesis pathway for 6-functionalized 4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidines, revealing the potential for further functionalization and derivatization, which is promising for the development of novel compounds (Kolosov et al., 2017).

Antituberculous Activity

Research into structural analogs of methyl 5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate has demonstrated promising antituberculous activity. The synthesis of various analogs through three-component condensations and their evaluation for tuberculostatic activity have contributed valuable insights into the structure-activity relationships necessary for the development of new antituberculous agents (Titova et al., 2019).

Antiviral Potential

The redox conversions of 5-methyl-6-nitro-7-oxo-4,7-dihydro-1,2,4-triazolo[1,5-a]pyrimidinide l-arginine monohydrate, a derivative of the core compound, have been explored, indicating its promising antiviral drug potential. Studies involving electrochemical transformations have shed light on the electrochemical and spectroscopic properties, offering a basis for further investigation into its use as an antiviral agent (Ivoilova et al., 2021).

Antibacterial Activity

The synthesis and evaluation of derivatives for antibacterial activity highlight another area of application. For example, methyl-7-aryl(heteryl)-6-(2-thienoyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylates have been synthesized and tested against various microbial strains, revealing their potential as antibacterial agents. This research supports the continuous exploration of triazolopyrimidine derivatives for pharmaceutical applications (Gein et al., 2009).

Future Directions

The [1,2,4]triazolo[1,5-a]pyrimidines class of compounds, including “Methyl 5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate”, continues to be of interest in medicinal chemistry due to their diverse biological activities . Future research may focus on exploring their potential applications in various therapeutic areas and optimizing their synthesis methods .

properties

IUPAC Name

methyl 5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4O2/c1-5-6(7(13)14-2)3-12-8(11-5)9-4-10-12/h4H,3H2,1-2H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZBSCRAZJOCOHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(CN2C(=NC=N2)N1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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